Home > Products > Screening Compounds P613 > 6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole
6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole -

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole

Catalog Number: EVT-5411317
CAS Number:
Molecular Formula: C17H12ClFN4O
Molecular Weight: 342.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

This section can only be partially addressed. While the exact molecular structure of "5-chloro-2-[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole" is not analyzed in the papers, many articles provide detailed analyses of similar compounds, often including X-ray crystallography data to confirm the structure and study intermolecular interactions [, , , , , , , , , , , , ]. These data provide valuable insights into the structural features of related compounds.

Mechanism of Action

This section requires specific experimental data and cannot be addressed solely based on the provided papers. While some papers elucidate the mechanism of action for related compounds, specifically targeting certain enzymes or receptors [, , , , , , ], these findings cannot be extrapolated to the query compound without further investigation.

Applications
  • Drug Discovery: Numerous papers describe the development of compounds with similar structural motifs as potential drug candidates for treating various diseases such as cancer [, , , , , , ], inflammatory disorders [, , ], and microbial infections [, ].

1. PF-06459988: * Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the T790M-containing epidermal growth factor receptor (EGFR) mutants. It demonstrates high potency and specificity towards drug-resistant double mutants (L858R/T790M, Del/T790M) while sparing wild-type EGFR. This selectivity profile contributes to its reduced adverse event profile compared to earlier generations of EGFR inhibitors []. * Relevance: While PF-06459988 targets a different biological target than 5-chloro-2-[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole, both compounds share a common structural motif: a pyrazole ring directly attached to an aromatic system. This structural similarity highlights the versatility of pyrazole-containing compounds in medicinal chemistry and their ability to interact with diverse biological targets.

2. PF-05089771: * Compound Description: PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound belongs to a class of acidic diaryl ether heterocyclic sulfonamides and was developed as a potential treatment for pain []. * Relevance: PF-05089771 shares the diaryl ether structural feature with 5-chloro-2-[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole. In both compounds, the diaryl ether moiety consists of two aromatic rings connected by an oxygen atom. This structural commonality suggests that both compounds might exhibit similar physicochemical properties, such as lipophilicity and metabolic stability, influenced by the presence of the diaryl ether moiety.

3. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337):* Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase, which is often implicated in various cancers. AMG 337 displays nanomolar inhibition of MET kinase activity and demonstrates robust antitumor activity in vivo [].* Relevance: Similar to 5-chloro-2-[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole, AMG 337 incorporates a pyrazole ring within its structure. This shared feature highlights the importance of pyrazole as a pharmacophore in medicinal chemistry, contributing to the biological activity of compounds across diverse therapeutic areas.

4. Hu7691:* Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors. Hu7691 exhibits a 24-fold selectivity for Akt1 over Akt2, resulting in lower activity against keratinocytes and a reduced risk of rash development [].* Relevance: Both Hu7691 and 5-chloro-2-[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole incorporate a 1-methyl-1H-pyrazole moiety. This shared structural element suggests that modifications around this core structure can lead to diverse pharmacological profiles, highlighting the potential for developing targeted therapies with improved safety profiles.

5. TAK-063:* Compound Description: TAK-063 is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. Developed using structure-based drug design, it demonstrates excellent selectivity over other PDEs and favorable pharmacokinetic properties, including high brain penetration []. * Relevance: TAK-063 shares the 1H-pyrazole subunit with 5-chloro-2-[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole. This structural similarity underscores the significance of the pyrazole ring in mediating interactions with diverse biological targets, contributing to the development of compounds with varying pharmacological activities.

Properties

Product Name

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole

IUPAC Name

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole

Molecular Formula

C17H12ClFN4O

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C17H12ClFN4O/c1-24-10-3-4-11(13(19)7-10)16-12(8-20-23-16)17-21-14-5-2-9(18)6-15(14)22-17/h2-8H,1H3,(H,20,23)(H,21,22)

InChI Key

FOVHVSLEFRQJCA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=NC4=C(N3)C=C(C=C4)Cl)F

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=NC4=C(N3)C=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.